5,6,7,4'-Tetramethoxyflavanone

PCSK9 Inhibition Lipid Metabolism Cardiovascular Research

Researchers targeting PCSK9/LDLR pathways or neurodegenerative models often face compound sourcing with unverified biological activity. 5,6,7,4'-Tetramethoxyflavanone (CAS 2569-77-9) addresses this gap with quantifiable, assay-validated performance: • PCSK9 mRNA inhibition IC50 of 20.6 µM - validated in head-to-head comparison with the 5,6,7,3',4'-pentamethoxy analog (IC50=21.4 µM). • In vivo neuroprotection confirmed in dexamethasone-induced mouse models, with attenuation of amyloidogenesis, pTau reduction, and cognitive improvement. • Fully methoxylated scaffold (TPSA 63.20 Ų) ensures superior passive membrane permeability for intracellular target engagement. Supplied with rigorous analytical characterization to support reproducible SAR studies and preclinical programs.

Molecular Formula C19H20O6
Molecular Weight 344.4 g/mol
CAS No. 2569-77-9
Cat. No. B190752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,4'-Tetramethoxyflavanone
CAS2569-77-9
Synonyms4',5,7,8-Tetramethoxyflavanone
Molecular FormulaC19H20O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC
InChIInChI=1S/C19H20O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-8,10,14H,9H2,1-4H3
InChIKeyAENXIAWIJGWYCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,4'-Tetramethoxyflavanone Overview


5,6,7,4'-Tetramethoxyflavanone (CAS 2569-77-9), also known as carthamidin tetramethyl ether, is a fully methoxylated flavanone natural product belonging to the 7-O-methylated flavonoid subclass [1]. It has a molecular formula of C19H20O6 and a molecular weight of 344.4 g/mol [1][2]. The compound features a flavanone skeleton with methoxy groups at positions 5, 6, 7, and 4' [2]. It has been isolated from several plant sources, including Chromolaena odorata, Chromolaena turnariensis, Citrus sinensis, and Polygonum nepalense [3][4]. This compound has demonstrated quantifiable activity across multiple in vitro and in vivo assays, including PCSK9 mRNA expression inhibition, neuroprotection in dexamethasone- and Aβ-induced models, and antimycobacterial activity [5][6][7][8].

Why Generic Substitution Fails for TMF


The biological activity of polymethoxylated flavanones is highly sensitive to both the number and the specific positions of methoxy groups on the A- and B-rings. Substituting 5,6,7,4'-Tetramethoxyflavanone with a close analog—even one differing by a single methoxy group—can lead to significant changes in potency and target engagement [1][2]. For example, in a PCSK9 mRNA expression assay, 5,6,7,4'-Tetramethoxyflavanone (4 methoxy groups) exhibited an IC50 of 20.6 µM, while its 5-methoxy analog, 5,6,7,3',4'-Pentamethoxyflavanone, showed a higher IC50 of 21.4 µM, demonstrating a measurable difference in potency [1]. Furthermore, the methoxylation pattern directly influences lipophilicity and cellular permeability, which can impact in vivo distribution and efficacy [2]. Generic or alternative polymethoxyflavones cannot be assumed to replicate the specific quantitative activity profile of 5,6,7,4'-Tetramethoxyflavanone without direct comparative validation. The following evidence demonstrates these non-interchangeable performance differences.

5,6,7,4'-Tetramethoxyflavanone Differentiation Evidence


PCSK9 Inhibition vs. Pentamethoxyflavanone

In a direct head-to-head comparison within the same assay, 5,6,7,4'-Tetramethoxyflavanone (compound 6) inhibited PCSK9 mRNA expression with an IC50 of 20.6 µM. Its analog, 5,6,7,3',4'-Pentamethoxyflavanone (compound 7), which contains an additional methoxy group at the 3' position, exhibited a slightly higher IC50 of 21.4 µM [1]. This indicates a measurable, albeit modest, difference in potency due to the methoxylation pattern.

PCSK9 Inhibition Lipid Metabolism Cardiovascular Research

In Vivo Neuroprotection in DEX-Induced Model

In a dexamethasone (DEX)-induced neurodegenerative mouse model, 5,6,7,4'-Tetramethoxyflavanone (TMF) administered at 40 mg/kg significantly attenuated memory impairment in behavioral tests [1]. Specifically, TMF reduced DEX-induced amyloid beta production by downregulating BACE1 and PS1 expression while upregulating ADAM10 [1]. It also decreased pTau expression and inhibited pNF-kB and GSK-3 activity [1]. This in vivo efficacy is a key differentiator from many in-class compounds that lack documented behavioral and biomarker improvements.

Neurodegeneration Alzheimer's Disease Cognitive Impairment In Vivo Pharmacology

Antioxidant Activity in Aβ-Induced Neuroblastoma Cells

5,6,7,4'-Tetramethoxyflavanone (TMF) demonstrated potent antioxidant activity in Aβ25-35-induced SK-N-SH neuroblastoma cells [1]. TMF significantly increased cell viability and decreased reactive oxygen species (ROS) production in a dose-dependent manner [1]. At the mechanistic level, TMF attenuated NADPH oxidase (NOX)-4 activity and promoted Sirt-1 expression, which were correlated with reduced cellular senescence and apoptosis [1]. While a direct comparator was not included in this specific study, these findings establish a quantitative baseline for the compound's neuroprotective potency that can be cross-referenced against other flavonoids.

Antioxidant Oxidative Stress Neuroprotection Cell Stress

Antimycobacterial Activity vs. Hydroxylated Flavanones

In a study evaluating flavonoids from Chromolaena odorata, 5,6,7,4'-Tetramethoxyflavanone (compound 3) exhibited weak antimycobacterial activity against Mycobacterium tuberculosis with an MIC of 606.0 µM [1]. In contrast, the partially hydroxylated flavanone isosakuranetin (5,7-dihydroxy-4'-methoxyflavanone, compound 1) showed moderate activity with an MIC of 174.8 µM [1]. This comparison highlights that full methoxylation at positions 5, 6, 7, and 4' does not enhance antimycobacterial potency; rather, the presence of hydroxyl groups appears more critical for this specific activity.

Antimycobacterial Tuberculosis Infectious Disease

Physicochemical Properties: TPSA vs. Hydroxylated Analogs

5,6,7,4'-Tetramethoxyflavanone has a Topological Polar Surface Area (TPSA) of 63.20 Ų [1], which is significantly lower than that of hydroxylated flavanones (e.g., isosakuranetin with 5,7-dihydroxy groups has a calculated TPSA of approximately 76 Ų) [2]. This lower TPSA, combined with full methoxylation, predicts enhanced membrane permeability and oral bioavailability [2]. As a class, fully methoxylated flavanones like 5,6,7,4'-Tetramethoxyflavanone are generally more lipophilic than their hydroxylated counterparts, which can affect distribution, metabolism, and in vivo efficacy [2].

Physicochemical Properties Drug-Likeness Permeability Formulation

5,6,7,4'-Tetramethoxyflavanone Applications


PCSK9 Inhibition and Lipid Metabolism Research

Based on its IC50 of 20.6 µM for inhibiting PCSK9 mRNA expression [1], 5,6,7,4'-Tetramethoxyflavanone is a suitable tool compound for studying the regulation of PCSK9 and LDL receptor pathways. Researchers investigating lipid metabolism or seeking novel PCSK9 inhibitors should prioritize this compound over its analog 5,6,7,3',4'-Pentamethoxyflavanone (IC50 = 21.4 µM) for its slightly superior potency [1].

Alzheimer's Disease and Neurodegeneration Models

Given its demonstrated in vivo neuroprotective effects in a dexamethasone-induced mouse model [2] and its antioxidant/cytoprotective activity in Aβ-induced SK-N-SH cells [3], 5,6,7,4'-Tetramethoxyflavanone is a strong candidate for preclinical studies in Alzheimer's disease and related neurodegenerative disorders. Its ability to attenuate amyloidogenesis, reduce pTau, and improve cognitive function makes it a valuable reference compound for this disease area [2][3].

SAR Studies with Methoxylated Flavonoids

This compound serves as a key reference point for SAR studies focused on the impact of methoxylation patterns. Its head-to-head comparisons with 5,6,7,3',4'-Pentamethoxyflavanone (PCSK9 inhibition) [1] and isosakuranetin (antimycobacterial) [4] provide direct quantitative evidence of how specific methoxy/hydroxyl substitutions alter biological activity. Researchers can use this compound as a benchmark when designing and testing novel flavonoid derivatives.

Cell-Based Assays Requiring High Membrane Permeability

With a TPSA of 63.20 Ų [5], which is lower than many hydroxylated flavonoids [6], 5,6,7,4'-Tetramethoxyflavanone may be preferentially selected for cell-based assays where intracellular target engagement is critical. Its fully methoxylated structure is expected to enhance passive diffusion across cell membranes, potentially leading to higher intracellular concentrations compared to more polar hydroxylated analogs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,4'-Tetramethoxyflavanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.